Cas no 97552-70-0 (1-methyl-4-(1-methylvinyl)cyclohexyl propionate)

1-methyl-4-(1-methylvinyl)cyclohexyl propionate structure
97552-70-0 structure
Product name:1-methyl-4-(1-methylvinyl)cyclohexyl propionate
CAS No:97552-70-0
MF:C13H22O2
MW:210.312584400177
CID:1002207
PubChem ID:16206194

1-methyl-4-(1-methylvinyl)cyclohexyl propionate Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-(1-methylvinyl)cyclohexyl propionate
    • (1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate
    • EINECS 307-124-7
    • trans-beta-terpinyl propionate
    • Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, propanoate, trans-
    • FEMA NO. 3053, (.BETA.,CIS)-
    • 97552-70-0
    • beta-Terpinyl propionate, trans-, (+/-)-
    • beta-Terpinyl propionate, cis-, (+/-)-
    • FEMA no. 3053, (beta,trans)-
    • I59Y1KBY7V
    • cis-beta-terpinyl propionate
    • FEMA NO. 3053, (.BETA.,TRANS)-
    • 72596-19-1
    • DTXSID80243034
    • beta-Terpinyl propionate, trans-
    • 93836-72-7
    • .BETA.-TERPINYL PROPIONATE, CIS-
    • E2KMV89K0I
    • .BETA.-TERPINYL PROPIONATE, TRANS-
    • (+/-)-beta-Terpinyl propionate, cis-
    • Q27276786
    • UNII-E2KMV89K0I
    • (+/-)-beta-Terpinyl propionate, trans-
    • FEMA no. 3053, (beta,cis)-
    • Q27280464
    • NS00065831
    • Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, propanoate, cis-
    • beta-Terpinyl propionate, cis-
    • UNII-I59Y1KBY7V
    • VKAQISLIVOJGJM-UHFFFAOYSA-N
    • Inchi: InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h11H,2,5-9H2,1,3-4H3
    • InChI Key: VKAQISLIVOJGJM-UHFFFAOYSA-N
    • SMILES: CCC(=O)OC1(CCC(CC1)C(=C)C)C

Computed Properties

  • Exact Mass: 210.161979940g/mol
  • Monoisotopic Mass: 210.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 26.3Ų
  • Tautomer Count: nothing
  • XLogP3: 3.6

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